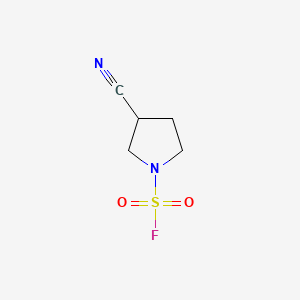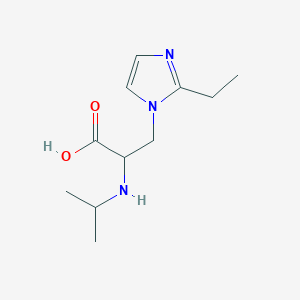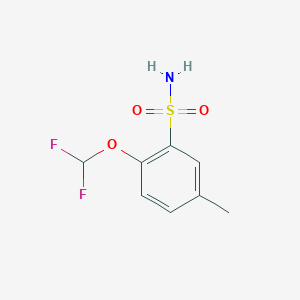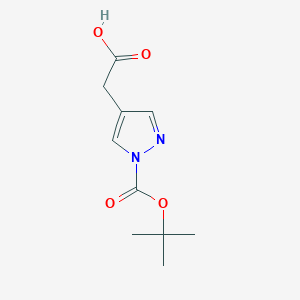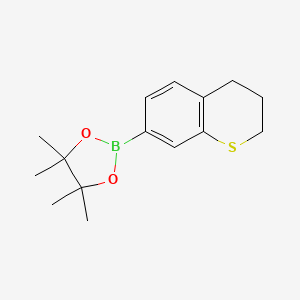
4,4,5,5-Tetramethyl-2-(thiochroman-7-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydro-2H-1-benzothiopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a benzothiopyran ring system fused with a dioxaborolane moiety
Preparation Methods
The synthesis of 2-(3,4-dihydro-2H-1-benzothiopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the benzothiopyran ring followed by the introduction of the dioxaborolane group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to achieve cost-effective and efficient synthesis.
Chemical Reactions Analysis
2-(3,4-dihydro-2H-1-benzothiopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiopyran ring to its fully saturated form.
Substitution: The dioxaborolane group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,4-dihydro-2H-1-benzothiopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the construction of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2-(3,4-dihydro-2H-1-benzothiopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with specific molecular targets. The benzothiopyran ring can interact with biological macromolecules, while the dioxaborolane group can participate in reversible covalent bonding with nucleophiles. These interactions can modulate various biochemical pathways, making the compound a valuable tool in chemical biology and medicinal chemistry research.
Comparison with Similar Compounds
Similar compounds to 2-(3,4-dihydro-2H-1-benzothiopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
2-(3,4-dihydro-2H-1-benzothiopyran-7-yl)ethyl dimethylamine: This compound features a similar benzothiopyran ring but with an ethyl dimethylamine group instead of the dioxaborolane moiety.
2-(3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl trimethylsilane: This compound has an ethynyl trimethylsilane group, offering different reactivity and applications.
3-(3,4-dihydro-2H-1-benzothiopyran-7-yl)propan-1-amine: This compound contains a propan-1-amine group, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21BO2S |
|---|---|
Molecular Weight |
276.2 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-thiochromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO2S/c1-14(2)15(3,4)18-16(17-14)12-8-7-11-6-5-9-19-13(11)10-12/h7-8,10H,5-6,9H2,1-4H3 |
InChI Key |
SHCYJTBRHZBOIZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCS3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-Dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13491128.png)


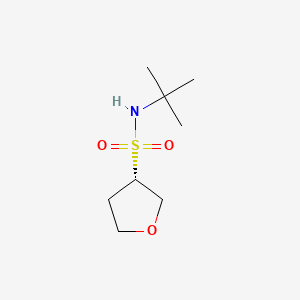
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-enamide](/img/structure/B13491152.png)

![N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13491165.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13491176.png)
